Reticuline

説明

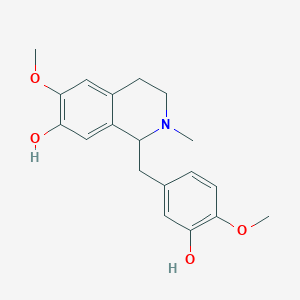

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317199 | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-19-8 | |

| Record name | (+)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reticuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETICULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Precursor: A Technical History of Reticuline's Discovery in Papaver somniferum

A Whitepaper for Drug Discovery and Natural Product Synthesis Professionals

Introduction: The Central Hub of Opium's Arsenal

The opium poppy, Papaver somniferum L., has been a source of potent analgesics for millennia, its latex yielding a complex cocktail of benzylisoquinoline alkaloids (BIAs), including the renowned morphine.[1][2] For much of scientific history, the biosynthetic origins of these intricate molecules were a black box. This technical guide delves into the historical discovery of a single, pivotal molecule that unlocked our understanding of how the poppy synthesizes its powerful chemical arsenal: reticuline .

This compound stands as the central branch-point intermediate in the biosynthesis of a vast array of BIAs.[3][4] From this unassuming precursor, distinct enzymatic pathways diverge to produce the morphinans (morphine, codeine, thebaine), the benzylisoquinolines (papaverine), the phthalideisoquinolines (noscapine), and many others.[5][6] Understanding the discovery of this compound is not merely a historical exercise; it is a case study in the logic of natural product chemistry, the evolution of analytical techniques, and the foundational insights that continue to inform modern synthetic biology and drug development. This guide will provide a detailed account of the historical context, the classical methodologies employed in its initial isolation and characterization, and its ultimate confirmation as the cornerstone of BIA biosynthesis in Papaver somniferum.

Part 1: The Dawn of Alkaloid Chemistry and the Quest for a Common Ancestor

The early 19th century marked the dawn of alkaloid chemistry with the isolation of morphine from opium by Friedrich Sertürner in 1804.[7] This seminal event shifted the focus of medicine from crude plant extracts to purified, active principles. Over the following decades, a host of other alkaloids were isolated from opium, including codeine (1832), thebaine (1835), and papaverine (1848).[3][8]

As the structures of these diverse alkaloids were painstakingly elucidated through classical chemical degradation and synthesis, a tantalizing question emerged: how does the poppy create such a varied array of complex, yet structurally related, molecules? The shared benzylisoquinoline backbone of these compounds strongly suggested a common biosynthetic origin. This led to the theoretical postulation of a central precursor from which these different alkaloid classes could diverge.

One of the most influential early theories was put forth by Sir Robert Robinson in 1917.[9][10][11] He proposed that alkaloids could be formed in plants through simple chemical reactions, such as the Mannich condensation, from basic biological building blocks like amino acids.[9] Robinson's biogenetic theory, for which he was awarded the Nobel Prize in Chemistry in 1947, provided a powerful intellectual framework for predicting the structures of undiscovered intermediates and for understanding the logic of biosynthetic pathways.[9][12] The search was on for a molecule that could serve as the central hub in the intricate web of opium alkaloid biosynthesis.

Part 2: The Discovery of this compound - A Two-Act Play

The story of this compound's discovery unfolds in two distinct acts: its initial isolation from a different plant species and its subsequent identification in the opium poppy, which ultimately cemented its importance.

Act I: First Appearance in Annona reticulata

Act II: Unveiling the Precursor in Opium

The presence of this compound in opium was substantiated later, a discovery that was arguably more significant due to the poppy's well-established role as a source of medicinal alkaloids.[13] Although a minor component in terms of sheer quantity compared to morphine, its structural features made it an ideal candidate for the long-sought central precursor.[4] Its specific pattern of methoxy and hydroxyl groups on the benzylisoquinoline skeleton provided the necessary functional handles for the enzymatic tailoring reactions required to produce the diverse array of downstream alkaloids. The confirmation of its presence in opium was a critical step in validating the burgeoning theories of alkaloid biogenesis.

Part 3: Methodologies of the Era - A Technical Deep Dive

The initial isolation and structural elucidation of this compound were monumental achievements, accomplished without the aid of modern spectroscopic techniques. These early natural product chemists relied on a combination of meticulous extraction, purification, and chemical degradation.

Classical Alkaloid Isolation: The Stas-Otto Method

A common procedure for extracting alkaloids from plant material during this era was the Stas-Otto method, a multi-step acid-base extraction protocol.[5][15][16] This method exploits the basic nature of alkaloids and their differential solubility in acidic aqueous solutions (as salts) and organic solvents (as free bases).

Experimental Protocol: A Representative Classical Method for this compound Isolation

Objective: To isolate a crude mixture of alkaloids, including this compound, from dried Papaver somniferum capsules (poppy straw).

Methodology:

-

Sample Preparation:

-

Finely powder dried poppy straw to increase the surface area for extraction.

-

(Optional) Defat the powdered material by extraction with a non-polar solvent like petroleum ether to remove lipids and waxes that can interfere with subsequent steps.[6]

-

-

Liberation of Free Alkaloid Bases:

-

Moisten the powdered poppy straw with water to form a paste.

-

Make the paste alkaline by adding a base such as calcium hydroxide (lime) or sodium carbonate.[5] This converts the naturally occurring alkaloid salts into their free base forms.

-

-

Extraction with Organic Solvent:

-

Extract the alkaline paste repeatedly with an organic solvent such as ether or chloroform.[15] The free alkaloid bases will dissolve in the organic solvent, leaving behind the bulk of the plant material.

-

Combine the organic extracts.

-

-

Formation of Alkaloid Salts:

-

Shake the combined organic extracts with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).[15] The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous layer.

-

Separate the aqueous layer, which now contains the alkaloid salts, from the organic layer, which contains many impurities.

-

-

Purification and Precipitation:

-

Wash the aqueous alkaloid salt solution with a fresh portion of organic solvent to remove any remaining non-basic impurities.

-

Make the purified aqueous solution alkaline again with a base like ammonia.[5] This will precipitate the free alkaloid bases out of the solution.

-

-

Final Extraction and Concentration:

-

Extract the precipitated alkaloids into a fresh portion of an organic solvent (e.g., chloroform).

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to yield a crude alkaloid mixture.

-

Diagram of the Classical Alkaloid Extraction Workflow

Caption: Classical Stas-Otto method for alkaloid extraction.

Purification and Structural Elucidation in the Pre-Spectroscopic Era

The crude alkaloid mixture obtained from the Stas-Otto method was far from pure. It contained a variety of structurally similar alkaloids. Their separation and purification were achieved through techniques like fractional crystallization .[10] This method relies on the slight differences in the solubility of the various alkaloids or their salts in different solvents. By carefully selecting solvents and controlling the temperature, chemists could selectively crystallize individual alkaloids out of the mixture.

Once a pure compound was obtained, the monumental task of determining its structure began. Without NMR, Mass Spectrometry, or IR spectroscopy, chemists used a combination of the following techniques:

-

Elemental Analysis: Burning a known weight of the compound and measuring the amounts of CO2, H2O, and N2 produced to determine the empirical formula.

-

Functional Group Analysis: Using specific chemical reactions to identify functional groups like hydroxyls (phenolic vs. alcoholic), methoxy groups (Zeisel determination), and the nature of the nitrogen atom (primary, secondary, or tertiary).[1]

-

Chemical Degradation: Systematically breaking the molecule down into smaller, more easily identifiable fragments. Key methods included:

-

Hofmann Exhaustive Methylation: A process to open nitrogen-containing rings.[1]

-

Emde Degradation: An alternative to the Hofmann method for ring opening.[7]

-

von Braun Degradation: Using cyanogen bromide to cleave tertiary amines.[1]

-

Oxidation: Using reagents like potassium permanganate to cleave the molecule at specific points, often yielding known aromatic acids that could be identified.

-

By piecing together the puzzle of these degradation products, chemists could propose a structure for the original alkaloid. The final proof often came from the total synthesis of the proposed structure in the laboratory and demonstrating that the synthetic compound had identical physical and chemical properties to the natural one. The structural elucidation of this compound by scientists like Ernst Späth was a testament to the power of these classical methods.

Part 4: The Central Role of this compound Confirmed

The discovery of this compound in opium and the elucidation of its structure provided strong circumstantial evidence for its role as a key biosynthetic intermediate. However, definitive proof came later with the advent of radiotracer studies in the mid-20th century. By feeding Papaver somniferum plants with precursors labeled with radioactive isotopes (e.g., ¹⁴C), researchers could trace the flow of these labels through the biosynthetic pathway.

These experiments unequivocally demonstrated that (S)-reticuline is the central precursor to the major classes of opium alkaloids. It was shown that (S)-reticuline is converted to its stereoisomer, (R)-reticuline, which is the gateway to the morphine biosynthesis pathway.[8][17] Other studies demonstrated that (S)-reticuline is also the precursor to papaverine and noscapine, solidifying its position as the pivotal branch-point intermediate.[18][19]

The Biosynthetic Hub: this compound's Divergent Fates

(S)-Reticuline sits at a critical metabolic crossroads. From this single molecule, several distinct enzymatic pathways diverge, leading to the incredible chemical diversity of the opium poppy.

Sources

- 1. jneuropsychiatry.org [jneuropsychiatry.org]

- 2. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. US20050257295A1 - Production of this compound - Google Patents [patents.google.com]

- 5. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. jneuropsychiatry.org [jneuropsychiatry.org]

- 9. A century of studying plant secondary metabolism—From “what?” to “where, how, and why?” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 11. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. | Semantic Scholar [semanticscholar.org]

- 17. Chemical Constituents from the Leaves of Annona reticulata and Their Inhibitory Effects on NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Reticuline in Morphine Biosynthesis: A Technical Guide to the Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unraveling Nature's Narcotic Blueprint

The intricate molecular architecture of morphine, a potent analgesic and a compound of immense pharmacological significance, has long captivated the scientific community. Its biosynthesis in the opium poppy, Papaver somniferum, represents a masterpiece of natural product chemistry. Central to this complex biochemical tapestry is the benzylisoquinoline alkaloid, reticuline . The elucidation of its role as a key precursor was a monumental achievement in phytochemistry, laying the groundwork for a deeper understanding of alkaloid biosynthesis and paving the way for future innovations in metabolic engineering and drug development.

This technical guide provides an in-depth exploration of the seminal early research that established this compound's position as a direct forerunner to morphine. We will delve into the foundational experiments, the scientific reasoning behind the chosen methodologies, and the key discoveries that solidified our understanding of this critical biosynthetic juncture. This is not merely a historical account but a guide for the modern researcher, offering insights into the experimental logic and techniques that continue to inform contemporary scientific inquiry.

The Central Hypothesis: this compound as the Gateway to the Morphine Skeleton

Early biogenetic theories, notably those proposed by Sir Robert Robinson, postulated that morphine and its related alkaloids arose from the oxidative coupling of a benzylisoquinoline precursor. This hypothesis was based on the structural relationship between the two classes of compounds. The focus of researchers in the mid-20th century, therefore, turned to identifying this pivotal intermediate. Through a combination of astute chemical reasoning and pioneering experimental work, this compound emerged as the prime candidate.

The core hypothesis was that this compound, through an intramolecular phenolic oxidative coupling, could form the tetracyclic morphinan skeleton, the fundamental framework of morphine. This transformation, seemingly straightforward on paper, presented a significant energetic and stereochemical challenge, hinting at a highly specific and controlled enzymatic process within the plant.

The Power of the Tracer: Early Experimental Validation

The definitive proof of a biosynthetic pathway in the pre-genomic era relied heavily on tracer experiments . This elegant technique involves introducing a labeled precursor molecule into a biological system and then tracking the label's incorporation into the final product. The pioneers in this field, most notably the research groups of A.R. Battersby and D.H.R. Barton , masterfully employed this methodology to unravel the morphine biosynthetic pathway.

The Labeled Precursor: Synthesis of Radiolabeled this compound

The lynchpin of the tracer experiments was the synthesis of this compound labeled with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H). This allowed for the highly sensitive detection of the precursor and its metabolites within the plant.

Experimental Protocol: Synthesis of [¹⁴C]-Labeled this compound (A Reconstructed Methodology)

The synthesis of radiolabeled this compound in the 1960s was a multi-step process requiring expertise in organic synthesis. While specific details varied between research groups, a general reconstructed protocol based on the literature of the time is as follows:

-

Introduction of the Radiosynthon: The ¹⁴C label was typically introduced early in the synthesis using a commercially available radiolabeled starting material, such as [¹⁴C]-methyl iodide or [¹⁴C]-formaldehyde.

-

Assembly of the Benzylisoquinoline Skeleton: The core structure of this compound was assembled through established synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions. For example, a substituted phenethylamine would be condensed with a substituted phenylacetic acid derivative, one of which would carry the radiolabel.

-

Functional Group Manipulations: Subsequent steps would involve reductions, demethylations, and methylations to achieve the correct substitution pattern of this compound. The introduction of the N-methyl and O-methyl groups could also be achieved using ¹⁴C-labeled reagents.

-

Purification and Characterization: Rigorous purification of the final radiolabeled this compound was crucial to ensure that the observed radioactivity in the final product (morphine) was not due to labeled impurities. This was typically achieved through repeated crystallization and chromatographic techniques. The specific activity (radioactivity per unit mass) of the precursor was carefully determined.

Feeding the Poppy: Administering the Labeled Precursor

Once the radiolabeled this compound was synthesized and purified, it was introduced into living Papaver somniferum plants. The goal was to allow the plant's natural enzymatic machinery to process the labeled precursor.

Experimental Protocol: Precursor Feeding in Papaver somniferum

-

Plant Cultivation: Opium poppies were cultivated under controlled conditions to ensure healthy growth and active alkaloid biosynthesis.

-

Preparation of the Feeding Solution: The radiolabeled this compound was dissolved in a small volume of a suitable solvent, often slightly acidic water or a buffer solution, to create a sterile solution for administration.

-

Administration: The labeled precursor was typically administered directly into the plant tissue to maximize uptake and minimize microbial degradation. Common methods included:

-

Stem Injection: A fine-gauge hypodermic needle was used to inject the solution directly into the stem of the poppy plant.

-

Capsule Injection: For studying the later stages of biosynthesis, the solution was sometimes injected into the developing poppy capsule (pod).

-

Wick Feeding: A cotton wick was inserted into the stem, with the other end placed in a vial containing the precursor solution, allowing for gradual uptake.

-

-

Incubation Period: The plants were left to metabolize the labeled precursor for a defined period, typically ranging from several hours to a few days. This timeframe was a critical variable, as it needed to be long enough for biosynthesis to occur but short enough to minimize degradation of the final product.

The Moment of Truth: Isolation, Identification, and Radioactivity Measurement

After the incubation period, the plant material was harvested, and the alkaloids were extracted and analyzed for the presence of the radiolabel. This was a meticulous process that required a combination of classical natural product chemistry and the then-emerging techniques of radiochemical analysis.

Experimental Protocol: Alkaloid Isolation and Analysis

-

Harvesting and Homogenization: The relevant plant tissues (e.g., capsules, stems) were harvested and homogenized in a suitable solvent, often an acidified aqueous alcohol solution, to extract the alkaloids.

-

Solvent Extraction and Partitioning: The crude extract was subjected to a series of liquid-liquid extractions to separate the alkaloids from other plant constituents. This typically involved partitioning between an acidic aqueous phase and an organic solvent (e.g., chloroform, ether). The pH of the aqueous phase was carefully controlled to selectively extract alkaloids based on their basicity.

-

Chromatographic Separation: The crude alkaloid mixture was then separated into its individual components using chromatographic techniques. In the early days of this research, column chromatography and paper chromatography were the workhorses.

-

Identification and Purification: The isolated alkaloids, including morphine, codeine, and thebaine, were identified by comparison with authentic standards using techniques such as melting point, mixed melting point, and spectroscopic methods (UV, IR). The purity of the isolated alkaloids was paramount and was often ensured by recrystallization to a constant specific radioactivity.

-

Radioactivity Measurement: The radioactivity of the purified alkaloids was measured using a liquid scintillation counter. The incorporation rate of the labeled precursor into the final product was then calculated. A significant incorporation of radioactivity from labeled this compound into morphine provided strong evidence for a precursor-product relationship.

Stereochemical Specificity: The Importance of (-)-(R)-Reticuline

A crucial layer of complexity in the morphine biosynthetic pathway is its stereochemistry. This compound exists as two enantiomers: (+)-(S)-reticuline and (-)-(R)-reticuline. Early research elegantly demonstrated that only the (-)-(R)-enantiomer serves as the direct precursor to morphine. This stereospecificity underscored the enzymatic nature of the conversion, as a non-enzymatic chemical reaction would likely not exhibit such a high degree of selectivity.

Tracer experiments using resolved, optically active labeled this compound enantiomers were instrumental in proving this point. When (+)-(S)-[¹⁴C]-reticuline was fed to poppy plants, little to no radioactivity was incorporated into morphine. In contrast, feeding (-)-(R)-[¹⁴C]-reticuline resulted in a significant and efficient incorporation of the label into the morphine molecule.

The Key Transformation: From this compound to Salutaridine

The pivotal step in the conversion of this compound to the morphinan skeleton is its oxidative cyclization to salutaridine . This reaction forms the characteristic tetracyclic ring system of the morphine alkaloids. Early chemical intuition, particularly from Barton, suggested that this transformation proceeded via a diradical mechanism involving the phenolic hydroxyl groups of this compound.

The enzymatic nature of this conversion was confirmed through experiments with cell-free extracts of Papaver somniferum. These in vitro systems demonstrated the conversion of this compound to salutaridine, a reaction that was highly inefficient under non-biological conditions. This highlighted the remarkable catalytic power and specificity of the enzyme responsible, later identified as salutaridine synthase , a cytochrome P450 enzyme.

Visualizing the Pathway and Experimental Workflow

To better understand the logical flow of the early research, we can visualize the biosynthetic pathway and the experimental workflow using diagrams.

Caption: The biosynthetic pathway from Tyrosine to Morphine, highlighting the central role of (R)-Reticuline.

Caption: A generalized workflow for tracer experiments used to establish the role of this compound in morphine biosynthesis.

Quantitative Data Summary

The incorporation rates from tracer experiments were the hard data that underpinned the biosynthetic hypotheses. While specific values varied depending on the experimental conditions, the following table summarizes the general findings that were consistently reported in the early literature.

| Labeled Precursor Fed | Product Analyzed | Typical Incorporation Rate (%) | Conclusion |

| (-)-(R)-[¹⁴C]-Reticuline | Morphine | 1-10% | (-)-(R)-Reticuline is an efficient precursor to morphine. |

| (+)-(S)-[¹⁴C]-Reticuline | Morphine | <0.1% | (+)-(S)-Reticuline is not a direct precursor to morphine. |

| [¹⁴C]-Salutaridine | Morphine | 10-20% | Salutaridine is a downstream intermediate from this compound. |

Conclusion: A Legacy of Scientific Rigor

The early research on the role of this compound as a morphine precursor stands as a testament to the power of hypothesis-driven research and meticulous experimental execution. The work of Battersby, Barton, and their contemporaries not only illuminated a key segment of one of nature's most fascinating biosynthetic pathways but also established a methodological framework for the study of natural product biosynthesis that remains relevant today.

For modern researchers in drug development and metabolic engineering, this foundational work offers more than just historical context. It provides a case study in the importance of understanding the intricate details of a biosynthetic pathway, from the stereochemical specificity of enzymes to the logic of experimental design. The legacy of this research continues to inspire efforts to harness the power of biosynthesis for the production of valuable pharmaceuticals and to explore the vast chemical diversity of the natural world.

References

- Barton, D. H. R., Kirby, G. W., Steglich, W., Thomas, G. M., Battersby, A. R., Dobson, T. A., & Ramuz, H. (1965). Investigations on the biosynthesis of morphine alkaloids.Journal of the Chemical Society, 2423-2438. [Link]

- Battersby, A. R., Foulkes, D. M., & Binks, R. (1965). Alkaloid Biosynthesis. Part VIII. Use of Optically Active Precursors for Investigation on the Biosynthesis of Morphine Alkaloids.Journal of the Chemical Society, 3323-3332. [Link]

- Kirby, G. W. (1967). Biosynthesis of the morphine alkaloids.Science, 155(3759), 170-173. [Link]

- Battersby, A. R., Binks, R., Francis, R. J., McCaldin, D. J., & Ramuz, H. (1964). Alkaloid Biosynthesis. Part IV. 1-Benzylisoquinolines as Precursors of Thebaine, Codeine, and Morphine.Journal of the Chemical Society, 3600-3610. [Link]

- Battersby, A. R., & Binks, R. (1960). The biosynthesis of the morphine alkaloids.Proceedings of the Chemical Society, (11), 360. [Link]

A Technical Guide to the Reticuline Biosynthesis Pathway from Tyrosine

This guide provides an in-depth exploration of the reticuline biosynthesis pathway, a pivotal route in the formation of a vast array of benzylisoquinoline alkaloids (BIAs). This compound stands as a critical branch-point intermediate, and its synthesis from the amino acid tyrosine is a foundational process in plant secondary metabolism. Understanding this pathway is paramount for researchers in natural product chemistry, synthetic biology, and drug development, as many BIAs possess significant pharmacological properties.

This document will elucidate the core enzymatic steps, offer insights into experimental design for pathway analysis, and provide detailed protocols for key methodologies. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for researchers and professionals in the field.

Part 1: The Core Pathway: From Tyrosine to this compound

The biosynthesis of this compound from tyrosine is a multi-step enzymatic cascade. This section details the key transformations and the enzymes that catalyze them.

The Initial Steps: Conversion of Tyrosine to Dopamine and 4-HPAA

The pathway bifurcates initially, with two molecules of L-tyrosine being converted into L-DOPA. One L-DOPA molecule is then decarboxylated to form dopamine, while the other undergoes a transamination, reduction, and hydroxylation to yield 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Tyrosine to L-DOPA: Tyrosine hydroxylase (TH) catalyzes the addition of a hydroxyl group to L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is often a rate-limiting step in the pathway.

-

L-DOPA to Dopamine: DOPA decarboxylase (DDC) removes the carboxyl group from L-DOPA, yielding dopamine.

-

L-DOPA to 4-HPAA: This conversion is a multi-step process involving a transaminase, a reductase, and a hydroxylase.

The Pictet-Spengler Condensation: Formation of (S)-Norcoclaurine

The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler reaction to form (S)-norcoclaurine, the tri-cyclic scaffold of all BIAs.

Sequential Methylations and Hydroxylation: The Path to this compound

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to yield this compound.

-

(S)-Norcoclaurine to (S)-Coclaurine: Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine.

-

(S)-Coclaurine to (S)-N-Methylcoclaurine: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine of (S)-coclaurine.

-

(S)-N-Methylcoclaurine to (S)-3'-Hydroxy-N-methylcoclaurine: The P450-dependent monooxygenase, N-methylcoclaurine 3'-hydroxylase (NMCH), introduces a hydroxyl group at the 3'-position.

-

(S)-3'-Hydroxy-N-methylcoclaurine to (S)-Reticuline: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly introduced hydroxyl group to produce (S)-reticuline.

The following diagram illustrates the core biosynthetic pathway from tyrosine to this compound.

stereochemistry of (S)-Reticuline versus (R)-Reticuline

An In-depth Technical Guide to the Stereochemistry of (S)-Reticuline versus (R)-Reticuline: The Pivotal Branch Point in Benzylisoquinoline Alkaloid Biosynthesis

Authored by Gemini, Senior Application Scientist

Abstract

Reticuline stands as a critical nexus in the intricate web of benzylisoquinoline alkaloid (BIA) biosynthesis. Its significance, however, is not merely defined by its presence, but by its stereochemistry. The absolute configuration at the C-1 position dictates the metabolic fate of the molecule, channeling it into vastly different and pharmacologically distinct classes of alkaloids. This guide provides a detailed exploration of the stereochemical dichotomy between (S)-Reticuline and (R)-Reticuline, examining their distinct biosynthetic origins, divergent metabolic pathways, and the analytical methodologies required for their differentiation. We will delve into the enzymatic machinery that governs the crucial S-to-R stereochemical inversion, a pivotal event that unlocks the pathway to the clinically indispensable morphinan alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental stereochemical control point.

Introduction: The Centrality of a Chiral Center

The benzylisoquinoline alkaloids (BIAs) represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 identified compounds.[1] Many of these molecules, such as morphine, codeine, and berberine, are mainstays of modern medicine.[2] At the heart of this vast biosynthetic network lies a single molecule: this compound.

This compound is a tetrahydroisoquinoline alkaloid that serves as the last common precursor to the major BIA subclasses.[3] Its structure features a single chiral center at the C-1 position. This chirality gives rise to two enantiomers: (S)-Reticuline and (R)-Reticuline. While structurally mirror images, these two molecules are not treated equally in nature. The initial biosynthetic pathway in plants almost exclusively produces the (S)-enantiomer.[4][5] This enantiomer is the gateway to a wide array of alkaloids, including the protoberberines and aporphines.

Conversely, the (R)-enantiomer is the mandatory precursor for the biosynthesis of morphinan alkaloids, including the potent analgesics codeine and morphine.[6][7] The metabolic journey to these vital medicines is therefore contingent upon a remarkable and highly specific stereochemical inversion from (S)- to (R)-reticuline. Understanding this stereochemical pivot is not merely an academic exercise; it is fundamental to the fields of metabolic engineering, synthetic biology, and the biotechnological production of plant-derived pharmaceuticals.

Biosynthesis: A Tale of Two Enantiomers

The Genesis of (S)-Reticuline

The biosynthesis of BIAs begins with L-tyrosine, which provides the carbon skeletons for both halves of the this compound molecule.[8] Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the foundational BIA scaffold, (S)-norcoclaurine.[8]

From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions ensues to yield the central intermediate, (S)-reticuline.[8][9] This multi-step process is a testament to the coordinated action of several key enzymes:

-

6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.

-

Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the secondary amine, producing (S)-N-methylcoclaurine.

-

CYP80B (a Cytochrome P450 monooxygenase): Hydroxylates (S)-N-methylcoclaurine at the 3'-position.

-

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): The final methylation step at the 4'-hydroxyl group yields (S)-Reticuline.[10]

This pathway establishes (S)-reticuline as the primary enantiomer produced in plants, serving as the branch point for numerous alkaloid classes.[3][11]

Caption: Biosynthetic pathway leading to the formation of (S)-Reticuline.

The S-to-R Inversion: Gateway to Morphinans

The production of morphine in the opium poppy (Papaver somniferum) necessitates the (R)-reticuline enantiomer.[4] Since the primary pathway yields (S)-reticuline, the plant evolved a sophisticated enzymatic mechanism to invert the stereocenter. This critical epimerization is catalyzed by a unique bifunctional fusion protein known as this compound epimerase (REPI) or STORR.[6][7]

This enzyme catalyzes a two-step oxidation-reduction sequence:

-

Oxidation: The cytochrome P450 (CYP) domain of the fusion protein oxidizes (S)-reticuline to the achiral iminium ion intermediate, 1,2-dehydrothis compound.

-

Reduction: The aldo-keto reductase (AKR) domain then stereoselectively reduces the carbon-nitrogen double bond of 1,2-dehydrothis compound to produce (R)-reticuline.[6][7]

The discovery of this fusion protein was a landmark in understanding BIA biosynthesis. Its existence in opium poppy, but not in plants that produce other BIA classes from (S)-reticuline, highlights this stereochemical inversion as a key evolutionary event that enabled the production of morphinan alkaloids.[6]

Divergent Metabolic Fates and Pharmacological Implications

The stereochemistry of this compound is the definitive switch that directs carbon flux towards distinct alkaloid scaffolds with profoundly different pharmacological activities.

| Enantiomer | Key Downstream Pathways | Representative End Products | Associated Pharmacological Activities |

| (S)-Reticuline | Protoberberine, Aporphine, Benzophenanthridine, Papaverine Biosynthesis | Berberine, Magnoflorine, Sanguinarine, Papaverine | Antimicrobial, Anti-inflammatory, Vasodilator, Anticancer[2][3] |

| (R)-Reticuline | Morphinan Alkaloid Biosynthesis | Salutaridine, Thebaine, Codeine, Morphine | Potent Analgesia, Antitussive, Narcotic[6][7] |

(S)-Reticuline serves as the precursor for a vast and diverse group of BIAs. For example, the berberine bridge enzyme (BBE) acts on (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine, a precursor to berberine.[12] It is also the starting point for papaverine biosynthesis.[3]

(R)-Reticuline , in stark contrast, is the specific substrate for salutaridine synthase (SalSyn), a cytochrome P450 enzyme that catalyzes the intramolecular C-C phenol coupling reaction to form salutaridine.[7][13] This step is the first committed transformation in the biosynthesis of morphine and related compounds.

Caption: The stereochemical fork at this compound dictates metabolic fate.

While the downstream products have well-defined pharmacology, this compound itself exhibits biological activity. It is known to possess central nervous system depressant effects and can be toxic to dopaminergic neurons, implicated in a form of atypical parkinsonism.[10] However, most studies have not distinguished between the enantiomers, representing a significant gap in the pharmacological understanding of the parent compound.

Production and Synthesis Strategies

Biotechnological Production

The central role of (S)-reticuline has made it a prime target for microbial synthesis. By reconstructing the plant biosynthetic pathway in chassis organisms like Escherichia coli and Saccharomyces cerevisiae, researchers can create cellular factories for BIA production.[11][12][14] This synthetic biology approach offers a sustainable and scalable alternative to plant extraction. Significant efforts have focused on optimizing metabolic flux to increase titers of (S)-reticuline, with some engineered E. coli strains achieving yields of over 160 mg/L.[12] These platforms can then be further engineered with downstream enzymes to produce specific, high-value alkaloids.

Chemo-enzymatic Synthesis

While biotechnological routes excel at producing the "natural" (S)-enantiomer, accessing the "unnatural" (R)-enantiomer often requires different strategies. Chemical synthesis typically produces a racemic mixture of (R,S)-reticuline, which then requires challenging chiral separation. A more elegant approach is chemo-enzymatic synthesis.[13] In one such strategy, the achiral precursor 1,2-dehydrothis compound is first produced via organic synthesis. Subsequently, the reductive domain of the REPI enzyme (1,2-dehydrothis compound reductase) is used as a biocatalyst to perform an asymmetric reduction, yielding enantiomerically pure (R)-reticuline with high yield (>99% ee, 92% isolated yield).[13] This hybrid approach leverages the efficiency of chemical synthesis for scaffold construction and the exquisite stereoselectivity of enzymes for the crucial chiral step.

Analytical Techniques for Stereochemical Discrimination

Distinguishing between and quantifying (S)- and (R)-reticuline is essential for quality control, metabolic studies, and synthetic chemistry. Because enantiomers possess identical physical properties (e.g., mass, melting point, solubility in achiral solvents), specialized analytical techniques are required.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a Chiral Stationary Phase (CSP), which is a solid support material that has been modified with a chiral selector.[16][17] The two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different binding energies.[15] This differential interaction leads to different retention times on the column, allowing for their separation and quantification.

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, accurate quantification, widely applicable, robust. | Requires specialized and often expensive columns; method development can be time-consuming. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; can determine enantiomeric excess without separation. | Lower sensitivity than HPLC; requires pure samples; chiral agents can be expensive.[16] |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, small sample volume, rapid analysis. | Lower concentration sensitivity than HPLC; reproducibility can be challenging.[18] |

| X-ray Crystallography | Direct determination of the three-dimensional structure of a molecule in a crystal. | Provides absolute configuration unequivocally. | Requires a suitable single crystal, which can be difficult to obtain; not suitable for routine quantification.[16] |

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a generalized workflow for the analytical separation of (S)- and (R)-reticuline. Note: Specific parameters must be optimized for the instrument and column used.

-

Column Selection:

-

Utilize a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel OD-H, Chiralpak AD-H). These are broadly effective for alkaloid separations.

-

-

Sample Preparation:

-

Dissolve the this compound sample (e.g., from a plant extract, reaction mixture, or microbial culture) in the mobile phase or a compatible solvent to a final concentration of ~0.5-1.0 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a non-polar organic solvent and a polar modifier. A typical starting point is Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

-

The DEA is added as a basic modifier to reduce peak tailing of the amine-containing alkaloid.

-

Thoroughly degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV detector set to a wavelength where this compound absorbs, typically around 285 nm.

-

-

Data Analysis:

-

Run authentic standards of (S)- and (R)-reticuline (if available) to determine their respective retention times.

-

Integrate the peak areas of the two enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pnas.org [pnas.org]

- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Microbial production of novel sulphated alkaloids for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

A Technical Guide to the Pharmacological Properties and Natural Sources of Reticuline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reticuline, a central benzylisoquinoline alkaloid, stands at a critical biosynthetic crossroads in the plant kingdom, serving as the precursor to over 2,500 diverse alkaloid structures, including the potent analgesic morphine.[1] Beyond its pivotal role as a metabolic intermediate, this compound itself exhibits a compelling portfolio of pharmacological activities, notably anti-inflammatory, analgesic, and neuro-modulatory effects. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, delving into its molecular mechanisms of action. We further present a comprehensive overview of its primary natural sources within the plant families Papaveraceae and Annonaceae, among others. Detailed methodologies for its extraction, isolation, and evaluation in established preclinical models are provided to equip researchers with the practical knowledge required to investigate this promising natural compound.

Introduction: The Chemical and Biosynthetic Significance of this compound

This compound (C₁₉H₂₃NO₄) is a tetrahydroisoquinoline alkaloid characterized by a benzylisoquinoline core structure.[2][3] It exists as two stereoisomers, (S)-reticuline and (R)-reticuline, with the (S)-enantiomer being the primary intermediate branching point for the biosynthesis of a vast array of alkaloids in plants.[4][5] The conversion of (S)-reticuline to (R)-reticuline is a key enzymatic step, catalyzed by a unique cytochrome P450 fusion protein in opium poppy (Papaver somniferum), which channels the metabolic flux towards the synthesis of morphinan alkaloids like thebaine, codeine, and morphine.[6][7] This central position in secondary metabolism underscores its importance, but its intrinsic bioactivities are increasingly becoming a focus of pharmacological research.

Biosynthesis Overview

The biosynthesis of (S)-reticuline is a well-elucidated pathway originating from the amino acid L-tyrosine. Through a series of enzymatic steps involving hydroxylation and decarboxylation, tyrosine is converted to dopamine. This, along with 4-hydroxyphenylacetaldehyde (also derived from tyrosine), forms the foundational structure that is cyclized and subsequently methylated to yield (S)-reticuline.[4][5]

Caption: Biosynthetic pathway of (S)-reticuline and its divergence.

Pharmacological Properties and Mechanisms of Action

This compound demonstrates a range of biological effects, with its anti-inflammatory properties being the most extensively studied. Emerging evidence also points towards potential analgesic and neuroprotective activities.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.[8][9]

Mechanism of Action: Studies have shown that this compound significantly inhibits the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the p38 mitogen-activated protein kinase/nuclear factor-kappa B (p38 MAPK/NF-κB) signaling pathways.[8][9]

-

Inhibition of JAK/STAT Pathway: In inflammatory conditions, cytokines bind to their receptors, activating JAKs. Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes. This compound has been shown to reduce the phosphorylation levels of JAK2 and STAT3.[9]

-

Inhibition of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] this compound suppresses this cascade by inhibiting the phosphorylation of p65 and IκBα.[9]

This dual inhibition leads to a marked reduction in the production of pro-inflammatory cytokines and mitigates inflammatory cell infiltration in tissue.[8][11]

Caption: this compound's inhibition of JAK/STAT and NF-κB pathways.

Analgesic Properties

The analgesic potential of this compound is an area of growing interest, largely inferred from its structural relationship to morphine and other opioids.[3] Opioids exert their powerful analgesic effects by acting on opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[12][13] They inhibit the release of pain neurotransmitters and hyperpolarize postsynaptic neurons, thus blocking pain signal transmission.[14][15] While direct studies on this compound's interaction with opioid receptors are limited, its role as the direct precursor to the entire morphinan class suggests it may possess intrinsic activity or serve as a template for designing novel analgesics.[7]

Neuro-modulatory Effects

The effects of this compound on the central nervous system appear to be complex. Some studies in rodents indicate that this compound possesses CNS depressant effects.[2] Conversely, it has also been implicated in a form of atypical parkinsonism, suggesting potential toxicity to dopaminergic neurons at certain concentrations or with chronic exposure.[2] This highlights a critical dose-dependent duality. The broader class of flavonoids and alkaloids, to which this compound belongs, is known to possess neuroprotective qualities, often attributed to antioxidant and anti-inflammatory mechanisms that can mitigate oxidative stress and neuroinflammation, key factors in neurodegenerative diseases.[16][17][18] Further research is imperative to delineate the specific neuroprotective versus neurotoxic potential of this compound and the contexts in which these effects manifest.

Natural Sources of this compound

This compound is found in a variety of plant species across several families. The Papaveraceae and Annonaceae families are particularly rich sources.[3]

| Plant Family | Species | Common Name | Reference(s) |

| Papaveraceae | Papaver somniferum | Opium Poppy | [2][19] |

| Papaver bracteatum | Iranian Poppy | [6] | |

| Papaver rhoeas | Common Poppy | [6] | |

| Annonaceae | Annona reticulata | Custard Apple / Bullock's Heart | [1][20][21] |

| Annona squamosa | Sugar Apple | [2][22] | |

| Lauraceae | Litsea cubeba | May Chang | [9][11] |

| Lindera aggregata | - | [2] | |

| Ocotea fasciculata | - | [2] |

Methodologies for Research and Development

Extraction and Isolation of this compound from Plant Material

The isolation of this compound requires a multi-step process designed to separate alkaloids from other plant secondary metabolites like polysaccharides and polyphenols.[23]

Caption: General workflow for extraction and isolation of this compound.

Step-by-Step Protocol (General):

-

Preparation: Air-dry and finely powder the source plant material.

-

Extraction: Extract the powder with methanol or ethanol at room temperature or using a Soxhlet apparatus.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute aqueous acid (e.g., 5% HCl). This protonates the basic alkaloids, making them water-soluble.

-

Wash the acidic solution with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

-

Make the aqueous layer basic (pH 9-10) with a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basic aqueous solution using an organic solvent like chloroform.

-

-

Purification: Concentrate the organic layer containing the crude alkaloid fraction. Purify this compound from this fraction using column chromatography over silica gel or alumina, followed by preparative HPLC for high purity.

-

Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (MS, ¹H-NMR, ¹³C-NMR).

In Vitro Model: Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to suppress inflammatory responses in cultured immune cells.[10]

Objective: To measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic preclinical model to evaluate the acute anti-inflammatory activity of a compound in vivo.[9][11][24]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat or mouse model.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or BALB/c mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

Group 3-5: Test Groups (this compound at various doses, e.g., 0.25, 0.5, 1.0 mg/kg, by oral gavage).[9]

-

-

Dosing: Administer the vehicle, positive control, or this compound to the respective groups one hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with well-documented anti-inflammatory properties mediated through the inhibition of the JAK/STAT and NF-κB signaling pathways. Its position as the biosynthetic precursor to morphine suggests a potential for analgesic activity that warrants further investigation. While its natural abundance is highest in specific plant families like Papaveraceae and Annonaceae, biotechnological production methods in microbial hosts like E. coli are being developed to ensure a sustainable supply for research and development.[25][26][27]

Future research should focus on elucidating the precise molecular targets for its analgesic effects, clarifying its neuro-modulatory profile to distinguish between protective and potentially toxic effects, and optimizing its pharmacokinetic properties through medicinal chemistry efforts. The comprehensive methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this pivotal natural product.

References

- Anti-inflammatory effects of this compound on the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathway in a mouse model of obesity-associated asthma. PubMed.

- Anti-Inflammatory Effects of Boldine and this compound Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways. PubMed.

- Anti-Inflammatory Effects of Boldine and this compound Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways. ResearchGate.

- This compound. Wikipedia.

- The biosynthesis of papaverine proceeds via (S)-reticuline. ScienceDirect.

- Annona reticulata Linn. [family ANNONACEAE]. JSTOR Global Plants.

- Papaver somniferum. Wikipedia.

- Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications. PubMed Central.

- (PDF) Phytochemistry and Bioactivity of Annona reticulata L. (Annonaceae): A Mini-review. ResearchGate.

- Papaver this compound biosynthesis. (S)-Reticuline being the central... ResearchGate.

- (+)-Reticuline. CymitQuimica.

- Biosynthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- This compound, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate.

- Neuroprotective Effects of Quercetin in Alzheimer's Disease. MDPI.

- Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy. PubMed.

- Biosynthesis of (S)-reticuline, the central intermediate of... ResearchGate.

- Annona reticulata. Wikipedia.

- Description of the (R)-reticuline to morphine biosynthetic pathway... ResearchGate.

- Annona reticulata Archives. Eat The Weeds.

- The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study. PubMed Central.

- Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacteri.

- Demonstration of the Formation of Reticulin by Schwannian Tumor Cells in Vitro. PubMed.

- Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. PubMed.

- Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. ResearchGate.

- Anti-Fibrotic and Anti-Inflammatory Effects of Hesperidin in an Ex Vivo Mouse Model of Early-Onset Liver Fibrosis. MDPI.

- Presence of this compound in rat brain: a pathway for morphine biosynthesis. PubMed.

- Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. PubMed Central.

- Gordon & Sweet's Staining Protocol for Reticulin. IHC WORLD.

- Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration. PMC.

- This compound production and residual intermediates of (S). ResearchGate.

- The search for novel analgesics: targets and mechanisms. PMC - PubMed Central.

- Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers.

- Antioxidant and Anti-Inflammatory Phytochemicals for the Treatment of Inflammatory Bowel Disease: A Systematic Review. MDPI.

- in vivo preclinical studies for drug discovery. YouTube.

- Pain | Pathway and Analgesics (NSAIDs, Opioids, Antidepressants, and Anticonvulsants). YouTube.

- CTAB Protocol for the Isolation of DNA from Plant Tissues. OPS Diagnostics.

- Analgesics pharmacology. YouTube.

- High molecular weight DNA extraction from algae : SoCK (Sorbitol + CTAB + KAc). protocols.io.

- Opioid Mechanism of Action. YouTube.

- Recovering Plasmid DNA from Bacterial Culture. Addgene.

- DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 485-19-8: (+)-Reticuline | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of this compound on the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathway in a mouse model of obesity-associated asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Boldine and this compound Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The search for novel analgesics: targets and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 19. Papaver somniferum - Wikipedia [en.wikipedia.org]

- 20. plants.jstor.org [plants.jstor.org]

- 21. Annona reticulata - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Whitepaper: Reticuline's Role as a Central Branch-Point Intermediate in Alkaloid Synthesis

Abstract

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. At the heart of this diversity lies reticuline, a pivotal intermediate whose stereochemistry and subsequent enzymatic modifications dictate the entry into numerous, distinct alkaloid subclasses. This technical guide provides an in-depth exploration of this compound's biosynthesis and its role as a critical branch-point, channeling metabolic flux towards the production of morphinans, protoberberines, benzophenanthridines, and other important compounds. We will dissect the key enzymatic "gatekeepers" that determine this compound's fate, detail robust experimental methodologies for pathway elucidation and manipulation, and discuss the profound implications for metabolic engineering and drug development.

The Genesis of a Central Intermediate: The Biosynthesis of (S)-Reticuline

The journey to the vast array of over 2,500 BIAs begins with the aromatic amino acid L-tyrosine.[1] The early stages of the pathway, leading to the formation of (S)-reticuline, are highly conserved across many plant species, including members of the Papaveraceae, Ranunculaceae, and Berberidaceae families.[1]

The committed step in BIA biosynthesis is the Pictet-Spengler condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by (S)-norcoclaurine synthase (NCS), which stereospecifically forms the core benzylisoquinoline scaffold, (S)-norcoclaurine.[2][3][4] This stereospecificity is crucial, as it establishes the foundational chirality for the subsequent pathways.[3]

Following this condensation, a series of sequential modifications occur:

-

O-Methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT).

-

N-Methylation: Catalyzed by coclaurine N-methyltransferase (CNMT).

-

Hydroxylation: A critical step performed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1).[5][6]

-

Final O-Methylation: Catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

This precise sequence of enzymatic reactions culminates in the formation of (S)-reticuline, the central hub from which incredible chemical diversity radiates.[5][6][7]

The Crossroads: this compound as the Branch-Point Master

(S)-Reticuline does not represent an end-point but rather a critical metabolic fork in the road. Its fate is determined by the suite of enzymes present in a given plant species or cell type, which direct it into one of several major alkaloid branches.

The Path to Morphinans: A Tale of Two Stereoisomers

The biosynthesis of medicinally vital morphinan alkaloids, such as morphine and codeine, requires the (R)-enantiomer of this compound.[8][9][10] In opium poppy (Papaver somniferum), (S)-reticuline undergoes stereochemical inversion to (R)-reticuline. This is not a simple racemization but a two-step process catalyzed by a unique fusion protein known as the STORR enzyme. This enzyme possesses two distinct domains:

-

1,2-dehydrothis compound synthase (DRS): Oxidizes (S)-reticuline to the achiral intermediate 1,2-dehydrothis compound.

-

1,2-dehydrothis compound reductase (DRR): Stereospecifically reduces the iminium ion of 1,2-dehydrothis compound to form (R)-reticuline.[11]

Once (R)-reticuline is formed, the first committed step towards the morphinan scaffold is an intramolecular phenol coupling reaction catalyzed by salutaridine synthase (SalSyn) , a cytochrome P450 enzyme, to produce salutaridine.[5][8][12] From salutaridine, a series of reductions, acetylations, and demethylations ultimately leads to thebaine, codeine, and morphine.[8][12]

The Protoberberine and Benzophenanthridine Superhighways

In contrast to the morphinan pathway, the biosynthesis of protoberberines (e.g., berberine) and benzophenanthridines (e.g., sanguinarine) proceeds directly from (S)-reticuline.[4] The key gatekeeper enzyme for this entire branch is the berberine bridge enzyme (BBE) .[4]

BBE is a FAD-dependent oxidase that catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the tetracyclic scaffold of (S)-scoulerine.[4] This reaction is a critical control point; once (S)-scoulerine is formed, the metabolic flux is irreversibly committed to the protoberberine and related pathways. From (S)-scoulerine, further enzymatic modifications lead to a wide array of antimicrobial and pharmacologically active compounds.

The central role of these enzymes is best illustrated by the major biosynthetic branches diverging from this compound.

Caption: The Central Role of this compound as a Biosynthetic Hub.

Methodologies for Pathway Analysis and Engineering

Understanding and manipulating this compound-centered pathways requires a robust toolkit of biochemical and molecular biology techniques. The causality behind these experimental choices is to isolate and characterize individual components of the pathway or to observe the systemic effects of their perturbation.

Experimental Protocol: RNAi-Mediated Pathway Blockage and Intermediate Accumulation

This protocol describes a method to confirm the role of a downstream enzyme and accumulate this compound by silencing the expression of the Berberine Bridge Enzyme (BBE) in plant cell culture. This is a powerful in vivo technique for pathway validation.

Objective: To demonstrate that blocking the conversion of (S)-reticuline to (S)-scoulerine leads to the accumulation of (S)-reticuline.

Principle: RNA interference (RNAi) uses a hairpin RNA construct homologous to the target gene (BBE) to trigger the degradation of the corresponding mRNA, thereby reducing the amount of functional enzyme and creating a metabolic bottleneck.

Step-by-Step Methodology:

-

Construct Design: Synthesize a chimeric hairpin RNA (hpRNA) construct containing an inverted repeat of a conserved ~300-500 bp sequence of the BBE gene, separated by an intron. This construct should be cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Plant Cell Transformation: Introduce the vector into Eschscholzia californica (California poppy) cell suspension cultures via Agrobacterium tumefaciens-mediated transformation.

-

Selection and Culture: Select for transformed cells on a medium containing an appropriate antibiotic (e.g., kanamycin). Establish stable transgenic cell lines.

-

Verification of Silencing:

-

RT-qPCR: Extract total RNA from transgenic and wild-type control cells. Perform reverse transcription quantitative PCR to measure BBE mRNA levels. A significant reduction in transcript levels in transgenic lines validates the silencing.

-

Enzyme Activity Assay: Prepare crude protein extracts. Measure BBE activity by incubating the extract with (S)-reticuline and the cofactor FAD, and quantifying the formation of (S)-scoulerine via HPLC or LC-MS.

-

-

Metabolite Analysis (Self-Validation):

-

Extract alkaloids from both transgenic and control cells, as well as the culture medium.

-

Analyze the extracts using LC-MS/MS.

-

Expected Result: Compared to controls, the BBE-silenced cells will show a dramatic reduction in downstream products like sanguinarine and a significant accumulation of the substrate, (S)-reticuline.[13] In one study, this method led to an accumulation of this compound up to 310 µg/g fresh weight inside the cells and secretion of up to 6 mg into 20 mL of culture medium.[13] The detection of this compound confirms its position upstream of BBE.

-

Caption: Experimental Workflow for Pathway Elucidation via RNAi.

Experimental Protocol: Heterologous Production of this compound in Saccharomyces cerevisiae

Reconstituting BIA pathways in microbial hosts like yeast offers a scalable and controllable platform for producing valuable alkaloids.[5][14] This protocol outlines the core steps to engineer yeast to produce this compound from a supplemented precursor.

Objective: To express the multi-enzyme pathway from norlaudanosoline to this compound in yeast.

Principle: Yeast provides a eukaryotic chassis with the necessary endomembrane systems (e.g., endoplasmic reticulum) to support the proper folding and function of plant enzymes, including cytochrome P450s which require a partner reductase.

Step-by-Step Methodology:

-

Gene Selection and Optimization:

-

Obtain cDNA sequences for the four required enzymes: 6OMT, CNMT, CYP80B1, and 4'OMT from a BIA-producing plant (e.g., Papaver somniferum or Coptis japonica).

-

Also obtain the sequence for a cytochrome P450 reductase (CPR) from the same plant, as it is essential for CYP80B1 activity.

-

Codon-optimize all sequences for optimal expression in S. cerevisiae.

-

-